![molecular formula C19H13ClFNO2S2 B3037362 4-Chlorophenyl 4-{[(4-fluorophenyl)sulfanyl]methyl}-2-nitrophenyl sulfide CAS No. 477869-68-4](/img/structure/B3037362.png)
4-Chlorophenyl 4-{[(4-fluorophenyl)sulfanyl]methyl}-2-nitrophenyl sulfide
Overview
Description
4-Chlorophenyl 4-{[(4-fluorophenyl)sulfanyl]methyl}-2-nitrophenyl sulfide (CFSNPS) is an organosulfur compound with a range of applications in scientific research. It is a colorless solid that can be synthesized from readily available starting materials. CFSNPS has been used in various biochemical and physiological studies, and its mechanism of action has been investigated.
Scientific Research Applications
Synthesis of High-Performance Polymers
The compound has been used in the synthesis of high-performance polymers, specifically transparent aromatic polyimides. These polyimides are characterized by high refractive indices, small birefringence, and good thermomechanical stabilities. This application is particularly relevant in the development of materials with superior optical properties, which are crucial for various advanced technologies. The synthesis involves the conventional two-step thermal polycondensation process, demonstrating the compound's utility in polymer chemistry (Tapaswi et al., 2015).
Photophysical Property Investigation
Another application involves the investigation of the photophysical properties of certain derivatives, particularly those related to sulfonamide compounds. This research is aimed at understanding the fluorescence characteristics of these compounds, which can have implications in the development of new fluorescent materials and sensors. Such studies contribute to the broader field of photophysics and photochemistry, providing insights into the behavior of molecules under light exposure and their potential applications in sensing and imaging technologies (Bozkurt et al., 2016).
Pesticide Synthesis
The compound has also been utilized in the synthesis of key intermediates for pesticide production. This application underscores the role of such chemical entities in the development of agrochemicals, highlighting the importance of synthetic chemistry in addressing challenges in agriculture and pest control. The synthesis process demonstrates the compound's utility in generating functional materials that contribute to the agricultural sector (Du et al., 2005).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-4-[(4-fluorophenyl)sulfanylmethyl]-2-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO2S2/c20-14-2-6-17(7-3-14)26-19-10-1-13(11-18(19)22(23)24)12-25-16-8-4-15(21)5-9-16/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYHGRGBRYPVIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149903 | |
Record name | 1-[(4-Chlorophenyl)thio]-4-[[(4-fluorophenyl)thio]methyl]-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
477869-68-4 | |
Record name | 1-[(4-Chlorophenyl)thio]-4-[[(4-fluorophenyl)thio]methyl]-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477869-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chlorophenyl)thio]-4-[[(4-fluorophenyl)thio]methyl]-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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